molecular formula C17H18N2O7 B14764513 Thalidomide-5'-O-PEG2-OH

Thalidomide-5'-O-PEG2-OH

Katalognummer: B14764513
Molekulargewicht: 362.3 g/mol
InChI-Schlüssel: ZUVUADVWNYDQCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide-5’-O-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in research for its anti-inflammatory and anti-angiogenic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-O-PEG2-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, which can be achieved using various reagents such as N-hydroxysuccinimide (NHS) esters. The activated PEG linker is then reacted with thalidomide under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of Thalidomide-5’-O-PEG2-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality assessment .

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-5’-O-PEG2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include hydroxylated and substituted derivatives of Thalidomide-5’-O-PEG2-OH. These derivatives can have different biological activities and are often used in further research and development .

Wissenschaftliche Forschungsanwendungen

Thalidomide-5’-O-PEG2-OH has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Crohn’s disease, and Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals and bioconjugation techniques

Wirkmechanismus

The mechanism of action of Thalidomide-5’-O-PEG2-OH involves its ability to recruit the E3 ubiquitin ligase complex, specifically cereblon (CRBN). By binding to CRBN, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can have significant therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thalidomide-5’-O-PEG2-OH is unique due to its specific PEG linker and hydroxyl group, which provide distinct chemical properties and reactivity. These features make it particularly useful in targeted protein degradation and other specialized research applications .

Eigenschaften

Molekularformel

C17H18N2O7

Molekulargewicht

362.3 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O7/c20-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)19(16(11)23)13-3-4-14(21)18-15(13)22/h1-2,9,13,20H,3-8H2,(H,18,21,22)

InChI-Schlüssel

ZUVUADVWNYDQCZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.